![molecular formula C25H29BrFN5O2S B2358535 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide CAS No. 422287-79-4](/img/no-structure.png)

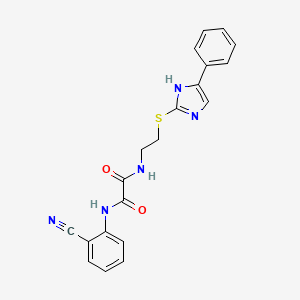

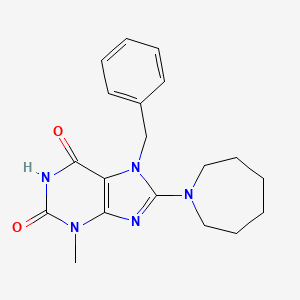

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a quinazolinone derivative, which is a class of compounds that have been studied for their potential biological activities . The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a fluorophenyl group, which can influence the molecule’s reactivity and interactions with biological targets .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the quinazolinone core could potentially undergo reactions at the carbonyl group or at the sulfur atom .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A range of compounds, including those similar in structure to the one you're inquiring about, have been synthesized and evaluated for their antimicrobial properties. For instance, compounds synthesized with quinazolin-4-one scaffolds have demonstrated potential antimicrobial activity against a variety of bacterial and fungal strains (Babu, Srinivasulu, & Kotakadi, 2015). Additionally, various quinazolinone derivatives, especially those with certain substituents, have shown notable antibacterial and antifungal activities (Raval, Desai, & Desai, 2012).

Anticancer Properties

Some compounds within this chemical family have displayed significant anticancer activity. For instance, specific amino- and sulfanyl-derivatives of benzoquinazolinones have been found to possess notable cytotoxicity against certain cancer cell lines, highlighting their potential as anticancer agents (Nowak et al., 2015). Moreover, certain butanamide derivatives have been synthesized and screened for primary antitumor activities, showing moderate efficacy against malignant tumor cells (Horishny & Matiychuk, 2020).

Synthesis and Characterization

The synthesis and characterization of compounds similar to 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide are of significant interest in scientific research. This includes the development of efficient synthesis methods for related compounds (Kornylov et al., 2017) and exploring various chemical reactions and transformations to create novel derivatives (Markosyan et al., 2018).

Antiviral and Other Biological Activities

These compounds have also been explored for their antiviral properties and other biological activities. Novel quinazolin-4(3H)-one derivatives, for example, have demonstrated antiviral activities against respiratory and biodefense viruses, showing potential as therapeutic agents (Selvam et al., 2007). Additionally, derivatives containing quinazoline and piperazine moieties have been synthesized and evaluated as potent antitumor agents, further expanding the utility of this class of compounds in biological applications (Li et al., 2020).

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amine, which is synthesized from 6-bromo-4-chloroquinazoline and thiourea. The second intermediate is N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide, which is synthesized from 2-fluorophenylpiperazine and butyric anhydride. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "6-bromo-4-chloroquinazoline", "thiourea", "2-fluorophenylpiperazine", "butyric anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "diethyl ether", "methanol", "ethyl acetate", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)" ], "Reaction": [ "Synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amine:", "Step 1: Dissolve 6-bromo-4-chloroquinazoline (1.0 g, 4.2 mmol) and thiourea (0.5 g, 6.6 mmol) in DMF (10 mL) and stir at 120°C for 24 hours.", "Step 2: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water (50 mL).", "Step 3: Extract the product with DCM (3 x 20 mL) and wash the organic layer with water (20 mL).", "Step 4: Dry the organic layer over Na2SO4 and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using ethyl acetate/hexanes as the eluent to obtain 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amine as a yellow solid (0.8 g, 70% yield).", "Synthesis of N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide:", "Step 1: Dissolve 2-fluorophenylpiperazine (1.0 g, 5.5 mmol) and TEA (1.5 mL, 10.8 mmol) in DCM (20 mL) and stir at room temperature for 30 minutes.", "Step 2: Add butyric anhydride (1.2 g, 6.6 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Wash the reaction mixture with 1 N HCl (20 mL), water (20 mL), and brine (20 mL).", "Step 4: Dry the organic layer over Na2SO4 and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using ethyl acetate/hexanes as the eluent to obtain N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide as a white solid (1.2 g, 85% yield).", "Coupling of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amine and N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide:", "Step 1: Dissolve 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amine (0.5 g, 1.5 mmol), N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide (0.7 g, 1.8 mmol), DCC (0.5 g, 2.4 mmol), and NHS (0.3 g, 2.4 mmol) in DMF (10 mL) and stir at room temperature for 24 hours.", "Step 2: Filter the reaction mixture to remove the dicyclohexylurea precipitate.", "Step 3: Wash the filtrate with 1 N HCl (20 mL), water (20 mL), and brine (20 mL).", "Step 4: Dry the organic layer over Na2SO4 and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using ethyl acetate/hexanes as the eluent to obtain the final product as a white solid (0.6 g, 60% yield)." ] } | |

CAS-Nummer |

422287-79-4 |

Molekularformel |

C25H29BrFN5O2S |

Molekulargewicht |

562.5 |

IUPAC-Name |

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide |

InChI |

InChI=1S/C25H29BrFN5O2S/c26-18-8-9-21-19(17-18)24(34)32(25(35)29-21)12-3-7-23(33)28-10-4-11-30-13-15-31(16-14-30)22-6-2-1-5-20(22)27/h1-2,5-6,8-9,17H,3-4,7,10-16H2,(H,28,33)(H,29,35) |

InChI-Schlüssel |

YRWCZKWUMZTGKW-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C4=CC=CC=C4F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B2358452.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2358458.png)

![N-(3-ethylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2358459.png)

![N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2358463.png)

![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2358466.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2358470.png)

![5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol](/img/structure/B2358472.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dimethylphenyl)methanone](/img/structure/B2358474.png)

![3-(4-bromobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358475.png)